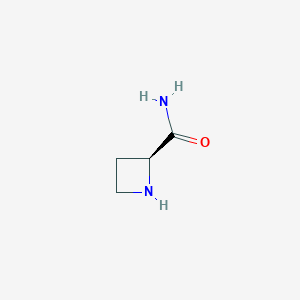

(S)-Azetidine-2-carboxamide

Description

Contextualization within Azetidine (B1206935) Ring System Chemistry

Azetidines are four-membered saturated nitrogen heterocycles that have garnered considerable attention due to their presence in a variety of natural products and their utility as versatile synthetic intermediates. clockss.org The inherent ring strain of the azetidine ring, estimated to be around 25.4 kcal/mol, is a defining characteristic that governs its reactivity. rsc.org This strain is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, affording azetidines a unique reactivity profile that can be harnessed in chemical synthesis. rsc.org

The synthesis of the azetidine ring system can be challenging due to this ring strain. clockss.org Common synthetic strategies include intramolecular cyclization via C-N bond formation, C-C bond formation, and the reduction of β-lactams. clockss.orgacs.org Once formed, the azetidine ring can undergo various transformations, including ring-opening reactions to yield acyclic amines and ring-expansion reactions to produce larger heterocyclic systems like pyrrolidines. clockss.org The reactivity of azetidines is often triggered by activating the nitrogen atom with Lewis or Brønsted acids, which facilitates nucleophilic attack and subsequent ring cleavage. clockss.org

(S)-Azetidine-2-carboxamide is a derivative of the parent azetidine ring, featuring a carboxamide group at the 2-position. The presence of this functional group, along with the chiral center at the same position, imparts specific chemical and biological properties to the molecule. The carboxamide can undergo hydrolysis to the corresponding carboxylic acid, (S)-azetidine-2-carboxylic acid. smolecule.com The nitrogen atom within the azetidine ring can also participate in nucleophilic substitution reactions. smolecule.com

Significance of the (S)-Enantiomer in Biomolecular and Synthetic Applications

The stereochemistry of a molecule is often critical to its biological activity. In the case of azetidine-2-carboxamide (B111606), the (S)-enantiomer holds particular significance due to its structural similarity to the proteinogenic amino acid L-proline. smolecule.comlookchem.com This resemblance allows this compound and its parent acid to interact with biological systems that recognize and process proline.

One of the most notable biological effects of (S)-azetidine-2-carboxylic acid, the precursor to the carboxamide, is its misincorporation into proteins in place of proline. smolecule.comnih.gov This event can lead to altered protein structure and function, resulting in various biological consequences. smolecule.com For instance, it has been shown to inhibit the growth of certain plants and can have toxic effects in some animal models due to its impact on proteins like collagen and keratin. smolecule.com

In the realm of medicinal chemistry, the this compound scaffold serves as an important intermediate in the synthesis of various pharmaceutical compounds. smolecule.comgoogle.com Its constrained four-membered ring can introduce conformational rigidity into drug candidates, a strategy often employed to enhance binding affinity and selectivity for a specific biological target. Research has shown that while in some inhibitor classes the (R)-enantiomer of azetidine-2-carboxamide derivatives can be more potent, the (S)-enantiomer is still a crucial component in the exploration of structure-activity relationships. nih.gov

Furthermore, in biochemical research, this compound and related compounds are utilized to study protein synthesis and the effects of non-proteinogenic amino acids on biological systems. smolecule.com Investigations into its interaction with aminoacyl-tRNA synthetases have provided insights into the fidelity of protein translation. smolecule.com While it can mimic proline, it is often rejected by the editing mechanisms of these enzymes. smolecule.com

The synthesis of enantiomerically pure this compound is a key focus for its application in these fields. Various synthetic routes have been developed, often starting from (S)-azetidine-2-carboxylic acid. smolecule.comresearchgate.netnih.gov The conversion of the carboxylic acid to the carboxamide is a standard chemical transformation. smolecule.com

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Description |

| This compound | C₄H₈N₂O | 100.12 | A chiral, four-membered nitrogen-containing heterocycle. |

| (S)-Azetidine-2-carboxylic acid | C₄H₇NO₂ | 101.10 | A non-proteinogenic amino acid, structural analog of L-proline. lookchem.comnih.govnih.gov |

| (R)-Azetidine-2-carboxylic acid | C₄H₇NO₂ | 101.10 | The enantiomer of the (S)-form. smolecule.com |

| L-Proline | C₅H₉NO₂ | 115.13 | A proteinogenic amino acid with a five-membered pyrrolidine (B122466) ring. |

Table 2: Key Research Findings on this compound and its Precursor

| Research Area | Key Finding | Reference |

| Biochemistry | Can be misincorporated into proteins in place of proline, leading to altered protein function. | smolecule.com |

| Biochemistry | Interacts with aminoacyl-tRNA synthetases, mimicking proline but is often rejected by post-transfer editing. | smolecule.com |

| Medicinal Chemistry | Serves as an important intermediate for the synthesis of pharmaceutical compounds, including enzyme inhibitors. | smolecule.com |

| Agricultural Chemistry | Exhibits growth inhibition properties in some plants, suggesting potential as a herbicide candidate. | smolecule.com |

| Synthetic Chemistry | Can be synthesized from (S)-azetidine-2-carboxylic acid through reaction with ammonia (B1221849) or an amine. | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-azetidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-4(7)3-1-2-6-3/h3,6H,1-2H2,(H2,5,7)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCWBKUOPJMUQV-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S Azetidine 2 Carboxamide and Its Precursors

Stereoselective Formation of the Azetidine (B1206935) Ring System

The creation of the chiral four-membered azetidine ring is the most critical challenge in synthesizing (S)-Azetidine-2-carboxamide. Researchers have developed several stereoselective approaches to control the configuration at the C2 position.

Cyclization Strategies via Malonic Ester Intermediates

A highly effective route to (S)-azetidine-2-carboxylic acid, a direct precursor to the target carboxamide, utilizes malonic ester intermediates. This strategy establishes the chiral center early and constructs the ring through a key cyclization step.

One prominent method begins with dimethyl (S)-(1'-methyl)benzylaminomalonate. libretexts.org This intermediate, possessing the desired stereochemistry at the eventual C2 position via the chiral amine auxiliary, undergoes cyclization with 1,2-dibromoethane (B42909) in the presence of cesium carbonate in dimethylformamide (DMF). libretexts.orgsigmaaldrich.com This step proceeds with high efficiency, achieving a 99% yield for the formation of the four-membered ring. libretexts.orgsigmaaldrich.com

| Step | Reactants | Reagents | Product | Yield | Ref |

| Cyclization | Dimethyl (S)-(1'-methyl)benzylaminomalonate | 1,2-dibromoethane, Cs₂CO₃, DMF | Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | 99% | libretexts.orgsigmaaldrich.com |

| Decarboxylation | Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | LiCl, H₂O, DMSO | Methyl (2S,1'S)- and (2R,1'S)-1-(1'-methyl)benzylazetidine-2-carboxylate | 78% (total) | libretexts.orggoogle.com |

Approaches Employing Chiral Auxiliaries in Ring Construction

The use of optically active auxiliaries is a classic and effective strategy for inducing stereoselectivity. In the synthesis of azetidine-2-carboxylic acid, chiral amines like (S)-α-methylbenzylamine serve as a robust chiral auxiliary. nih.gov

In these syntheses, the chiral auxiliary is introduced early to guide the stereochemical outcome of the ring-forming reaction. The construction of the azetidine ring is typically achieved via an intramolecular alkylation. nih.gov For instance, a precursor chain containing the chiral auxiliary on the nitrogen atom and a leaving group at the γ-position can be cyclized to form the azetidine ring with a high degree of stereocontrol. The auxiliary helps to create a diastereomeric intermediate that can be separated or can direct the stereoselective formation of the ring. After the ring is formed, the chiral auxiliary is cleaved, often by hydrogenolysis, to yield the enantiomerically enriched azetidine product. libretexts.orgnih.gov This approach allows for the practical, asymmetric preparation of both enantiomers of azetidine-2-carboxylic acid from inexpensive starting materials. nih.gov

Synthesis from γ-Butyrolactone Derivatives

An accessible and frequently utilized starting material for the synthesis of azetidine-2-carboxylic acid is γ-butyrolactone. Multiple synthetic routes have been established from this precursor, typically involving a sequence of bromination, esterification, cyclization, and resolution. sigmaaldrich.comresearchgate.netpeptide.com

| Synthetic Sequence from γ-Butyrolactone |

| 1. Bromination |

| 2. Esterification |

| 3. Cyclization |

| 4. Hydrogenation/Deprotection |

| 5. Chiral Resolution (if necessary) |

| Overall Yield: 13.2% sigmaaldrich.comresearchgate.net |

Enantioselective Routes via Chiral Sulfinamides

A modern and versatile method for preparing enantioenriched C2-substituted azetidines employs chiral tert-butanesulfinamide as a chiral auxiliary. smolecule.comacs.org This approach is noted for its scalability and broad substrate scope, providing access to a range of azetidines that were previously difficult to obtain. wikipedia.orgsmolecule.com

The synthesis is a three-step process that begins with the condensation of an inexpensive and readily available chiral tert-butanesulfinamide (either R or S enantiomer) with 1,3-bis-electrophilic 3-chloropropanal. wikipedia.orgacs.org This is followed by the addition of a Grignard or organolithium reagent to the resulting N-sulfinylimine. The sulfinamide group directs the nucleophilic addition, establishing the new stereocenter with high diastereoselectivity. The final step is an intramolecular cyclization where the alcohol displaces the chloride, forming the azetidine ring. The diastereomeric products can often be separated by standard chromatography. smolecule.comacs.org A key advantage of this method is that the sulfinamide auxiliary can be cleaved under mild acidic conditions after the ring has been formed. A gram-scale synthesis using this method has been demonstrated, affording the protected azetidine product in a 44% yield over three steps with an 85:15 diastereomeric ratio. wikipedia.orgsmolecule.com

| Step | Description | Yield (gram-scale) | Diastereomeric Ratio | Ref |

| 1-3 | Three-step sequence from 3-chloropropanal | 44% (overall) | 85:15 | wikipedia.orgsmolecule.com |

Asymmetric Cyclization Procedures

Direct asymmetric cyclization reactions offer elegant and efficient pathways to chiral azetidines. These methods utilize chiral catalysts to control the stereochemistry during the ring-forming event itself.

One such strategy is an organocatalytic asymmetric aza-Michael addition followed by an intramolecular reductive cyclization. beilstein-journals.org In this one-pot procedure, an N-substituted phosphoramidate (B1195095) is added to an enone in the presence of a chiral primary amine salt catalyst. The resulting aza-Michael adduct is then treated with a reducing agent like (R)-alpine borane (B79455) to induce reductive cyclization, affording 1,2,4-trisubstituted azetidines in good to high yields (67–93%) and excellent stereocontrol (78–96% ee). beilstein-journals.org

Another approach involves the enantioselective synthesis of spiro-azetidine oxindoles through an intramolecular C-C bond formation. This reaction is facilitated by a novel chiral cation phase-transfer (PT) catalyst. google.com The catalyst activates a chloride leaving group on the substrate, enabling a challenging cyclization to form the four-membered ring with high enantioselectivity (up to 2:98 er). google.com

A Mannich reaction/cyclization sequence provides another route. This method involves a proline-catalyzed Mannich dimerization of functionalized aldehydes, followed by a novel dehydrative cyclization mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI) to furnish disubstituted azetidines. smolecule.com

Chemical Transformations to the Carboxamide Moiety

Once the (S)-azetidine-2-carboxylic acid or its ester derivative is obtained, the final step is the formation of the carboxamide group. This transformation is typically achieved through standard amidation procedures.

A direct and common method involves the treatment of an ester of (S)-azetidine-2-carboxylic acid, such as the methyl or ethyl ester, with a solution of ammonia (B1221849), often in an alcohol like methanol (B129727). This ammonolysis reaction directly converts the ester functionality into the primary amide.

Alternatively, the synthesis can start from the free carboxylic acid. The direct reaction of a carboxylic acid with ammonia is difficult and requires high temperatures. libretexts.org Therefore, the carboxylic acid is typically activated first. This is accomplished using standard peptide coupling reagents. smolecule.com Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), or carbodiimides like Dicyclohexylcarbodiimide (DCC) are used to form a highly reactive activated ester or symmetrical anhydride (B1165640) in situ. libretexts.orgsmolecule.combeilstein-journals.org This intermediate then readily reacts with ammonia or an ammonium (B1175870) salt to yield this compound with high efficiency. This approach is widely used in peptide synthesis and is directly applicable to the formation of this simple carboxamide. beilstein-journals.org

| Starting Material | Reagents | Method | Ref |

| (S)-Azetidine-2-carboxylic acid ester | Alcoholic Ammonia | Ammonolysis | |

| (S)-Azetidine-2-carboxylic acid | 1. Coupling Agent (e.g., HBTU, DCC) 2. Ammonia/Ammonium Salt | Amide Coupling | libretexts.orgsmolecule.combeilstein-journals.org |

Amidation Reactions from (S)-Azetidine-2-carboxylic Acid

The direct conversion of (S)-Azetidine-2-carboxylic acid to this compound represents a straightforward synthetic approach. This transformation typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine source, such as ammonia. The general principle of this amidation involves reacting the parent carboxylic acid with ammonia or a suitable amine, often under acidic conditions to promote the reaction. smolecule.com The final product can be isolated as a salt, for instance, a hydrochloride salt, which may enhance its stability and solubility. smolecule.com

The reverse reaction, the hydrolysis of the carboxamide group, can regenerate the parent (S)-Azetidine-2-carboxylic acid. smolecule.com This highlights the chemical relationship between the acid and its corresponding amide.

Conversion of Carboxylic Acid Derivatives to Amides

A more common and often higher-yielding approach to synthesizing azetidine-2-carboxamides involves the conversion of carboxylic acid derivatives, particularly esters. Methyl or ethyl esters of N-substituted (S)-azetidine-2-carboxylic acids are frequently used as precursors. These esters can be converted to the primary amide through ammonolysis.

Research has demonstrated the successful amidation of N-substituted methyl azetidine-2-carboxylates. rsc.org In one study, diastereomeric methyl esters, such as methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate, were treated with aqueous or methanolic ammonia to yield the corresponding amides. rsc.org The choice of solvent and ammonia source can influence the reaction time and yield. For example, the amidation of methyl (2S,1′S)-1-((S)-1′-phenylethyl)azetidine-2-carboxylate with a 25% aqueous ammonia solution required one day to achieve a 71% yield. rsc.org In contrast, using a 7 N solution of ammonia in methanol for a different substrate, methyl (2S,1′S)-1-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carboxylate, in the presence of sodium cyanide, led to a near-quantitative yield (99%) after six days. rsc.org

The table below summarizes the findings from these synthetic experiments. rsc.org

| Starting Material (Ester) | Reagents & Conditions | Reaction Time | Product (Amide) | Yield |

| (2S,1′S)-1a | 25% NH₃·H₂O, Room Temp. | 1 day | (2S,1′S)-2a | 71% |

| (2R,1′S)-1a | 25% NH₃·H₂O, Room Temp. | 1 day | (2R,1′S)-2a | 60% |

| (2S,1′S)-1b | 7 N NH₃ in MeOH, NaCN, Room Temp. | 6 days | (2S,1′S)-2b | 99% |

| (2R,1′S)-1b | 7 N NH₃ in MeOH, NaCN, Room Temp. | 13 days | (2R,1′S)-2b | 100% |

Another advanced method for converting a carboxylic acid derivative to an amide is through the enzymatic hydrolysis of a nitrile. Biotransformations using whole-cell catalysts, such as Rhodococcus erythropolis, have been shown to efficiently convert racemic azetidine-2-carbonitriles into the corresponding amides and subsequently to carboxylic acids. researchgate.net This process relies on the combined action of a nitrile hydratase, which converts the nitrile to an amide, and an amidase, which can hydrolyze the amide to the carboxylic acid. researchgate.net

Chemical Reactivity and Derivatization Strategies of S Azetidine 2 Carboxamide

Reactions of the Carboxamide Functional Group

The carboxamide moiety is a key functional group that can undergo various transformations, most notably hydrolysis to its corresponding carboxylic acid.

The carboxamide group of (S)-Azetidine-2-carboxamide can be hydrolyzed under acidic or basic conditions to yield (S)-Azetidine-2-carboxylic acid. smolecule.com This conversion is a fundamental transformation, often employed to unmask the carboxylic acid functionality after the amide has served its purpose in a synthetic sequence, for instance, as a protecting group or a directing group.

Enzymatic methods can also achieve this transformation. While specific enzymes for the direct hydrolysis of this compound are a subject of ongoing research, related biotransformations are well-documented. For example, nitrile hydratase and amidase enzymes contained in whole-cell catalysts like Rhodococcus erythropolis are used to hydrolyze various nitriles to carboxamides and subsequently to carboxylic acids under mild conditions. researchgate.net This enzymatic approach highlights the potential for developing green, stereoselective methods for the hydrolysis of azetidine-2-carboxamides.

Transformations Involving the Azetidine (B1206935) Ring Nitrogen

The secondary amine within the azetidine ring is a nucleophilic center that readily participates in substitution and cyclization reactions, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures.

The nitrogen atom of the azetidine ring can act as a nucleophile, reacting with various electrophiles to form N-substituted derivatives. smolecule.com This allows for the introduction of diverse functional groups, a common strategy in medicinal chemistry to modify the pharmacokinetic properties of a molecule. ljmu.ac.uk For instance, after the removal of a protecting group, the azetidine nitrogen can be functionalized through reactions like acylation and sulfonylation. ljmu.ac.uk A related reaction involves the ring-opening of N-alkyl azetidines with cyanogen (B1215507) bromide, which proceeds even at low temperatures to produce 3-bromo-N-cyanamides. researchgate.net

This compound derivatives are valuable precursors for synthesizing fused heterocyclic systems. A notable example is the construction of novel azetidine-fused 1,4-benzodiazepines. mdpi.com This is achieved through an intramolecular copper-catalyzed C-N cross-coupling reaction. Starting from 1-(2-bromobenzyl)azetidine-2-carboxamides, the reaction proceeds smoothly in the presence of a CuI/N,N-dimethylglycine catalyst to afford 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] smolecule.comclockss.orgdiazepin-10(2H)-ones in excellent yields. mdpi.com These fused products can be further derivatized, demonstrating the utility of the azetidine core in building complex, polycyclic structures. mdpi.com

Table 1: Synthesis of Fused Azeto-benzodiazepinones

| Entry | Starting Material (R group) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] smolecule.comclockss.orgdiazepin-10(2H)-one | 98 |

| 2 | CH₃ | 2-methyl-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] smolecule.comclockss.orgdiazepin-10(2H)-one | 95 |

| 3 | Ph | 2-phenyl-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] smolecule.comclockss.orgdiazepin-10(2H)-one | 91 |

| 4 | Bn | 2-benzyl-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] smolecule.comclockss.orgdiazepin-10(2H)-one | 93 |

Data sourced from Wang et al., 2014. mdpi.com

Stereoselective Functionalization of the Azetidine Core

The rigid four-membered ring of the azetidine core allows for stereoselective functionalization, particularly at the carbon atoms of the ring. rsc.org

The C2 position of the azetidine ring, being adjacent to the nitrogen atom, can be deprotonated to form a carbanion, which can then react with various electrophiles to form new carbon-carbon bonds. Research has demonstrated the diastereoselective α-alkylation of azetidine-2-carbonitriles, which are readily synthesized from the corresponding carboxamides. rsc.org

In one study, N-((S)-1-arylethyl)azetidine-2-carbonitriles were complexed with borane (B79455) (BH₃) and then treated with a strong base like lithium diisopropylamide (LDA) at low temperatures. rsc.org The resulting anion was trapped with electrophiles, such as benzyl (B1604629) bromide, to produce α-alkylated products with high diastereoselectivity. rsc.org This method provides a pathway to optically active 2-substituted azetidine-2-carbonitriles, which are direct precursors to 2-substituted azetidine-2-carboxamides and carboxylic acids. rsc.org

Another approach involves the lithiation of N-protected 2-oxazolinylazetidines, followed by trapping with an electrophile. uniba.it This process was found to be highly stereoselective, with the lithiated intermediates converging toward the thermodynamically more stable species before reacting. uniba.it

Table 2: Diastereoselective α-Alkylation of an N-((S)-1-arylethyl)azetidine-2-carbonitrile derivative

| Entry | Electrophile | Yield of (2S,1'S)-product (%) | Yield of (2R,1'S)-product (%) |

|---|---|---|---|

| 1 | Benzyl bromide | 72 | 2 |

| 2 | Allyl bromide | 54 | 4 |

Data sourced from Tayama & Nakanome, 2021. rsc.org

Derivatization via Amine Functionalization Chemistries

The secondary amine within the this compound scaffold presents a versatile handle for a wide array of chemical transformations. Its nucleophilic character allows for the introduction of diverse substituents, enabling the systematic modification of the compound's physicochemical properties. Key derivatization strategies targeting this amine include acylation, sulfonylation, reductive amination, and the formation of ureas and carbamates. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). acs.orgnih.gov

N-Acylation

N-acylation is a common strategy to functionalize the azetidine nitrogen, forming a stable amide bond. This transformation is typically achieved by reacting the azetidine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. A notable approach involves a sequence of cyclization, deprotection, and subsequent acylation. acs.org For instance, protected azetidines can undergo efficient sulfinamide cleavage to produce an azetidine hydrochloride salt, which is then readily available for derivatization reactions, highlighting the method's applicability in medicinal chemistry. acs.org This multi-step, one-pot sequence is particularly useful for producing azetidine amides that might otherwise be volatile or difficult to handle. acs.org

Table 1: Examples of N-Acylation of Azetidine Derivatives

| Azetidine Starting Material | Acylating Agent | Resulting Product Structure | Reference |

|---|---|---|---|

| Azetidine Hydrochloride Salt | Acid Chloride (R-COCl) | N-Acyl Azetidine | acs.org |

| 3-Aryl-N-protected Azetidine | Pivaloyl Chloride | (2S,3S)-1-(2,2-dimethylpropanethioyl)-3-phenylazetidine-2-carboxylic acid | uni-muenchen.de |

N-Sulfonylation

The formation of N-sulfonyl derivatives is another crucial functionalization pathway. The reaction of the azetidine nitrogen with sulfonyl chlorides in the presence of a base yields stable sulfonamides. This chemistry allows for the introduction of various aryl or alkyl sulfonyl groups. For example, the reaction of an azetidine intermediate with p-toluenesulfonyl chloride (TsCl) is a key step in multi-step syntheses. clockss.org More advanced methods include palladium-catalyzed processes where a triflate intermediate is converted to a sulfonamide, demonstrating the broad applicability of modern coupling reactions for azetidine functionalization. nih.gov

Table 2: Examples of N-Sulfonylation of Azetidine Derivatives

| Azetidine Starting Material | Sulfonylating Agent | Resulting Product Structure | Reference |

|---|---|---|---|

| Azetidine Intermediate | Cyclohexylsulfonyl chloride | N-Cyclohexylsulfonyl Azetidine | |

| L-N-tosyl-2-amino-4-halobutyrate alkyl ester | (Intramolecular cyclization) | (S)-N-Tosyl-azetidine-2-carboxylic acid | google.com |

| Azetidine Intermediate | p-Toluenesulfonyl chloride (TsCl) | N-Tosyl Azetidine | clockss.orgresearchgate.net |

Reductive Amination

Reductive amination, or N-alkylation, provides a direct method to introduce alkyl substituents onto the azetidine nitrogen. This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced in situ by a reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride. rsc.org This method has been successfully employed in the synthesis of complex structures, such as spiro-azetidine-piperidine ring systems. rsc.org Reductive coupling of aldehydes with azetidine-2-carboxylic acid esters is also a key strategy for producing natural product analogues like nicotianamine (B15646) and 2′-deoxymugineic acid. acs.org

Table 3: Examples of Reductive Amination with Azetidine Derivatives

| Azetidine Starting Material | Carbonyl Compound | Reducing Agent | Resulting Product Structure | Reference |

|---|---|---|---|---|

| (S)-azetidine-2-carboxylic acid t-butyl ester | Amino aldehyde | Not specified | Nicotianamine precursor | acs.org |

| Chiral amine | Piperidine chloroaldehyde | NaCNBH₃ | Chiral azetidine-piperidine | rsc.org |

| tert-Butyl L-azetidine-2-carboxylate | Iodide intermediate | DIPEA (base) | N-alkylated azetidine | clockss.org |

Urea and Carbamate Formation

The reaction of the azetidine nitrogen with isocyanates or their synthetic equivalents leads to the formation of N-azetidinyl ureas. This functionalization is particularly significant in drug discovery, as demonstrated by the development of 3-pyridyl azetidine ureas as potent inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov The synthesis involves coupling the azetidine building block with an appropriate isocyanate. Similarly, reaction with chloroformates, such as benzyloxycarbonyl chloride (CbzCl), yields N-carbamates, which are common protecting groups in peptide synthesis and can be used to modify the amine's reactivity. google.comrsc.org

Table 4: Examples of Urea and Carbamate Formation

| Azetidine Starting Material | Reagent | Product Type | Resulting Product Structure | Reference |

|---|---|---|---|---|

| Azetidine building block (e.g., 5-amino-3-azetidinyl pyridine) | Isocyanate (R-NCO) | Urea | 3-Pyridyl Azetidine Urea | nih.gov |

| (S)-azetidine-2-methanol | Benzyloxycarbonyl chloride | Carbamate | N-Cbz-azetidine-2-methanol | google.com |

| Amine intermediate | Benzyl chloroformate (CbzCl) | Carbamate | N-Cbz Azetidine | rsc.org |

Biological Interactions and Mechanistic Studies of S Azetidine 2 Carboxamide and Its Analogs

Molecular Mimicry in Protein Biosynthesis

The ability of (S)-Azetidine-2-carboxamide, more commonly referred to in literature as L-azetidine-2-carboxylic acid (Aze), to interfere with protein biosynthesis stems from its close structural resemblance to the proteinogenic amino acid L-proline.

Table 1: Comparison of Structural Features

| Feature | This compound | L-Proline |

|---|---|---|

| Ring Structure | Four-membered azetidine (B1206935) ring | Five-membered pyrrolidine (B122466) ring |

| Imino Acid | Yes | Yes |

| Chirality | (S)-enantiomer mimics L-proline | L-enantiomer is proteinogenic |

Due to its structural analogy to L-proline, this compound is mistakenly recognized by the cellular machinery responsible for protein synthesis. nih.govbiorxiv.org Specifically, it is activated by prolyl-tRNA synthetase, the enzyme that normally charges transfer RNA (tRNA) molecules with proline. tandfonline.commdpi.com This leads to the erroneous incorporation of the azetidine compound into nascent polypeptide chains at positions that are genetically coded for proline. nih.govnih.govnih.gov This process of misincorporation has been observed in various organisms and protein systems. wikipedia.orgnih.gov The rate of this substitution can be significant enough to cause a range of toxic and teratogenic effects in animals. wikipedia.org For instance, studies on recombinant murine myelin basic protein (rmMBP) showed that when grown in media containing azetidine-2-carboxylic acid, a detectable proportion of the protein had incorporated the analog in place of proline at a maximum of three out of eleven possible sites. nih.gov

The substitution of the five-membered proline ring with the smaller four-membered azetidine ring introduces significant structural changes in proteins. oup.com The difference in bond angles and torsional constraints of the azetidine ring alters the polypeptide backbone's geometry. nih.govoup.comnih.gov This can lead to severe bends in the polypeptide chain and disrupt higher-order structures. nih.gov

Conformational energy computations have revealed that while the general conformational preferences of azetidine-2-carboxylic acid and proline are similar, there are critical differences. nih.gov Peptides containing the azetidine analog are generally more flexible than their proline-containing counterparts. nih.govnih.gov This increased flexibility can destabilize ordered protein structures, such as the collagen triple helix. nih.govusuhs.edu The misincorporation of azetidine-2-carboxylic acid can alter the structure and function of critical proteins like collagen, keratin, and hemoglobin, leading to protein misfolding. wikipedia.orgmdpi.com This misfolding can, in turn, trigger cellular stress responses, such as the unfolded protein response. nih.gov

Table 2: Observed Consequences of Misincorporation

| Protein/System | Consequence of this compound Incorporation | Reference(s) |

|---|---|---|

| Collagen | Destabilization of the triple helix, impaired formation. | nih.govoup.comusuhs.edu |

| Myelin Basic Protein (MBP) | Severe bend in the polypeptide chain, disruption of poly-proline type II structure. | nih.govresearchgate.net |

| General Polypeptides | Increased flexibility, altered trans-cis isomerization of peptide bonds. | nih.govnih.gov |

| Cellular Level | Induction of proteotoxic stress and the unfolded protein response. | biorxiv.orgnih.govoup.com |

Interactions with Enzymatic Systems

The interaction of this compound with enzymes is a critical aspect of its biological activity, beginning with its recognition by the enzymes that initiate protein synthesis.

Aminoacyl-tRNA synthetases (aaRS) are enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule, a crucial step in maintaining the fidelity of protein translation. nih.govwikipedia.org The high structural similarity between this compound and L-proline allows the former to fit into the active site of prolyl-tRNA synthetase (ProRS). mdpi.comnih.gov The ProRS enzyme then activates the azetidine analog and attaches it to the proline-specific tRNA (tRNAPro). nih.govtandfonline.com

Interestingly, some aaRS enzymes possess proofreading or editing mechanisms to remove incorrectly charged amino acids. wikipedia.org However, studies have shown that this compound can evade the editing function of human ProRS. nih.gov Research has also revealed that due to its structure, azetidine-2-carboxylic acid can act as a dual mimic of both proline and alanine (B10760859). nih.gov While it can be activated by both human prolyl- and alanyl-tRNA synthetases (AlaRS), the post-transfer editing system of AlaRS is able to reject the mischarged analog, preventing its incorporation in place of alanine. wikipedia.orgnih.gov This highlights a fascinating case where the editing fidelity of one synthetase is overcome while another's is not.

While this compound itself is primarily studied for its role in protein misincorporation, its core chemical structure has been utilized in the design of enzyme inhibitors. Specifically, derivatives of carboxamides have been synthesized and investigated as inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in the neurochemistry of Parkinson's disease. nih.govmdpi.com

For example, a series of 2-phenyloxazole-4-carboxamide derivatives were designed and found to act as competitive inhibitors of human MAO-B, with some compounds exhibiting inhibition constants (Ki) in the sub-micromolar range. nih.gov Another study focused on ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives, identifying a potent MAO-B inhibitor with an IC50 value of 0.037 µM. nih.gov Similarly, pyridazinobenzylpiperidine derivatives containing a carboxamide moiety have been synthesized and shown to selectively inhibit MAO-B. mdpi.comresearchgate.net These studies demonstrate that while the parent azetidine compound is a substrate for one class of enzymes (aaRS), its structural motifs can be adapted to create potent inhibitors for other distinct enzyme targets like MAO-B.

Table 3: Examples of Carboxamide Analogs as MAO-B Inhibitors

| Compound Class | Example Inhibitor | MAO-B Inhibition | Reference |

|---|---|---|---|

| 2-Phenyloxazole-4-carboxamides | 2-(2-hydroxyphenyl)-N-phenyloxazole-4-carboxamide | Ki in sub-micromolar range | nih.gov |

| ((Benzofuran-5-yl)methyl)pyrrolidine-2-carboxamides | (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide | IC50 = 0.037 µM | nih.gov |

Enzymatic Detoxification and Assimilation Pathways

Certain microorganisms have developed sophisticated enzymatic strategies to not only tolerate the toxic effects of L-azetidine-2-carboxylate (a toxic analog of L-proline) but also to utilize it as a sole source of nitrogen. nih.govasm.orgnih.gov This process involves a combination of detoxification and catabolism. nih.gov In some bacteria, such as Pseudomonas sp. strain A2C, the initial detoxification step is strategically located in the periplasm to minimize risk to the cell. nih.govasm.org This involves the hydrolytic opening of the azetidine ring, a reaction that neutralizes the molecule's toxicity. nih.govasm.org Following this initial breakdown, the resulting product is transported into the cytoplasm for further metabolism, allowing the organism to assimilate the nitrogen. nih.govasm.orgnih.gov In addition to hydrolysis, other detoxification mechanisms are known in different organisms; for instance, the yeast Saccharomyces cerevisiae can detoxify the compound by acetylating the carboxylic acid group. nih.govasm.org Fungi like Aspergillus nidulans also employ a hydrolase, assisted by an acetyltransferase, to resist the compound's toxicity and use it for nitrogen. researchgate.net

Role of Azetidine-2-carboxylate Hydrolase

The key enzyme responsible for the hydrolytic detoxification of L-azetidine-2-carboxylate in several bacteria is L-azetidine-2-carboxylate hydrolase (AC hydrolase). nih.govasm.orgrsc.orgresearchgate.net This enzyme belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases. nih.govasm.orgrsc.orgresearchgate.net The catalytic mechanism involves the hydrolytic opening of the four-membered azetidine ring to produce 2-hydroxy-4-aminobutyrate. nih.govasm.orgnih.govresearchgate.net

Studies on the enzyme from Pseudomonas sp. strain A2C and Novosphingobium sp. MBES04 have provided insight into its function. nih.govrsc.org The AC hydrolase is highly specific for the L-stereoisomer of azetidine-2-carboxylate. rsc.org The catalytic activity relies on a conserved active site nucleophile, an aspartate residue (Asp-12). nih.govasm.orgresearchgate.net Site-directed mutagenesis studies, where this aspartate was replaced with an alanine residue, resulted in a complete loss of enzymatic activity, confirming its crucial role in the catalytic mechanism. nih.govasm.orgresearchgate.net In Pseudomonas sp. strain A2C, a higher specific activity of AC hydrolase was detected in the periplasmic fraction of the cell, suggesting that the detoxification occurs outside the cytoplasm, thereby protecting the cell's protein synthesis machinery from the toxic proline analog. nih.govasm.orgnih.gov

Cellular and Subcellular Responses to Azetidine Analogs

The toxicity of azetidine analogs like L-azetidine-2-carboxylic acid (AZC) stems from its structural similarity to the proteinogenic amino acid L-proline. mdpi.comnih.gov This resemblance allows AZC to be mistakenly recognized by aminoacyl-tRNA synthetases and incorporated into nascent polypeptide chains during protein synthesis. nih.govnih.govoup.com This misincorporation is a key event that triggers a cascade of detrimental cellular responses. nih.govoup.com

Induction of Proteotoxic Stress

The substitution of the five-membered proline ring with the four-membered ring of AZC alters the bond angles in the protein backbone, leading to conformational changes and protein misfolding. nih.govnih.gov The accumulation of these non-native, misfolded proteins disrupts cellular protein homeostasis (proteostasis) and induces a condition known as proteotoxic stress. nih.govnih.govoup.combiorxiv.org This stress response is a common consequence of exposure to various non-proteinogenic amino acid analogs. nih.govoup.com In response to AZC-induced proteotoxic stress, cells activate quality control pathways to manage the damaged proteins, including pathways involving the proteasome for degradation. nih.govoup.com Studies in Saccharomyces cerevisiae have identified numerous genes involved in protein quality control that are critical for coping with AZC-induced stress. nih.govoup.com

Activation of Unfolded Protein Response Pathways

A primary site of protein folding for secreted and transmembrane proteins is the endoplasmic reticulum (ER). The accumulation of misfolded proteins in the ER, caused by the incorporation of AZC, triggers a specific stress response pathway known as the Unfolded Protein Response (UPR). mdpi.comnih.govsemanticscholar.orgnih.govbiorxiv.org The UPR is an evolutionarily conserved signaling network that aims to restore ER homeostasis by reducing the load of misfolded proteins. mdpi.comnih.govnih.gov

Exposure to AZC has been shown to robustly activate several branches of the UPR. mdpi.comnih.govresearchgate.net Detailed research findings indicate the activation of two of the three major UPR sensor pathways:

PERK Pathway : The protein kinase RNA-like ER kinase (PERK) pathway is activated, leading to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). nih.govsemanticscholar.orgnih.gov This action generally attenuates global protein synthesis to reduce the influx of new proteins into the ER, while selectively promoting the translation of specific mRNAs, such as that for Activating Transcription Factor 4 (ATF4). mdpi.comnih.govresearchgate.net

ATF6 Pathway : The Activating Transcription Factor 6 (ATF6) pathway is also induced. nih.govsemanticscholar.orgnih.gov Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved, releasing a cytosolic fragment that acts as a transcription factor to upregulate UPR target genes. nih.gov

The activation of these pathways leads to the increased expression of various downstream targets, including ER chaperones like Binding Immunoglobulin Protein (BiP) and transcription factors such as X-box Binding Protein 1 (XBP1) and DNA Damage Inducible Transcript 3 (DDIT3, also known as CHOP). mdpi.comnih.govresearchgate.net These responses collectively aim to enhance the protein folding capacity of the ER and promote the degradation of misfolded proteins. biorxiv.orgnih.gov

Table 1: UPR-Related Genes and Proteins Activated by L-Azetidine-2-Carboxylic Acid (AZC) Treatment This is an interactive table. You can sort the columns by clicking on the headers.

| Gene/Protein | Full Name | Role in UPR | Observed Effect of AZC | Reference |

|---|---|---|---|---|

| PERK | Protein Kinase R-like Endoplasmic Reticulum Kinase | ER stress sensor; phosphorylates eIF2α | Increased gene expression and activation | mdpi.comnih.govresearchgate.net |

| p-eIF2α | Phosphorylated eukaryotic translation initiation factor 2α | Attenuates global translation; promotes ATF4 translation | Increased levels | nih.govsemanticscholar.orgnih.gov |

| ATF4 | Activating Transcription Factor 4 | Transcription factor for stress-response genes | Increased gene expression | mdpi.comresearchgate.net |

| ATF6 | Activating Transcription Factor 6 | ER stress sensor; transcription factor for chaperones | Cleavage and activation | nih.govsemanticscholar.orgnih.gov |

| BiP | Binding Immunoglobulin Protein | ER chaperone; involved in protein folding | Upregulated protein expression | nih.govsemanticscholar.orgnih.gov |

| XBP1 | X-box Binding Protein 1 | Transcription factor for ER-associated degradation and chaperone genes | Splicing and activation | mdpi.comresearchgate.net |

| ERN1 (IRE1) | Endoplasmic Reticulum to Nucleus Signaling 1 | ER stress sensor; splices XBP1 mRNA | Increased gene expression | mdpi.comresearchgate.net |

| DDIT3 (CHOP) | DNA Damage Inducible Transcript 3 | Pro-apoptotic transcription factor under prolonged ER stress | Increased gene expression | mdpi.comresearchgate.net |

| GADD34 | Growth Arrest and DNA Damage-inducible Protein | Regulates eIF2α dephosphorylation | Increased gene expression | mdpi.comresearchgate.net |

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| L-azetidine-2-carboxylate / Azetidine-2-carboxylic acid | AZC / AC / Aze |

| L-proline | Pro |

| 2-hydroxy-4-aminobutyrate | - |

| Alanine | - |

| Canavanine | - |

| Thialysine | - |

| Staurosporine | STS |

| Bafilomycin A1 | Baf A1 |

| 1,2-bis(O-aminophenoxy)ethane-N,N,N′,N′-tetraaceticacid tetra(acetoxy-methyl) ester | BAPTA-AM |

| Ouabain | - |

| Thapsigargin | - |

| Urea | - |

| Galactose | - |

| GABA | - |

| Arginine | - |

| Glutamate | - |

| Ornithine | - |

| Hydroxyproline | - |

| Pipecolate | - |

| Phosphonoproline | - |

Structure Activity Relationship Sar Investigations in S Azetidine 2 Carboxamide Derivatives

Impact of Substituents on Biological Potency and Selectivity

The modification of the (S)-azetidine-2-carboxamide scaffold through the introduction of various substituents has a profound effect on biological potency and selectivity. Research into different classes of inhibitors has revealed key structural motifs that govern their activity.

In the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, the azetidine (B1206935) ring was identified as a significant advancement over previous proline-based analogues, leading to compounds with sub-micromolar potency. acs.org SAR studies revealed several critical factors:

The Carboxylate Group: The presence of a free carboxylic acid is important for inhibiting STAT3 activity. When this group was converted to its methyl ester, the cell-free STAT3-inhibitory potency was lower than the corresponding acid analogues. acs.org

Substituents on the Amide: Modifications to the amide portion of the molecule have been explored to improve properties like cell membrane permeability. acs.org

Core Structure: Changing the azetidine core from an azetidine-2-carboxamide (B111606) to an azetidine-3-carboxamide (B1289449) resulted in a loss of activity, highlighting the precise spatial arrangement required for interaction with the target. acs.org

Similarly, in the context of Human Cytomegalovirus (HCMV) inhibitors, SAR studies on azetidine-containing dipeptides identified strict requirements for antiviral activity. nih.gov Key findings include:

N-Terminus: A benzyloxycarbonyl moiety at the N-terminus was found to be an absolute requirement for anti-HCMV activity. nih.gov

C-Terminus Side-Chain: An aliphatic C-terminal side-chain was necessary for activity. nih.gov

C-Carboxamide Group: The presence of aliphatic or no substituents at the C-carboxamide group was crucial. nih.gov

For GABA-uptake inhibitors, substitutions on the azetidine ring were also explored. Azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety as a lipophilic residue showed the highest potency at the GAT-1 transporter. ebi.ac.uknih.gov

The following table illustrates the impact of such modifications on the potency of azetidine derivatives as STAT3 inhibitors. acs.org

| Compound | Stereochemistry | Core Structure | EMSA IC₅₀ (µM) |

| 5a | (R) | Azetidine-2-carboxamide | 0.52 |

| 5b | (S) | Azetidine-2-carboxamide | 2.22 |

| 5c | - | Azetidine-3-carboxamide | Inactive |

Stereochemical Influences on Molecular Recognition

Stereochemistry plays a pivotal role in the molecular recognition of this compound derivatives by their biological targets. The rigid, four-membered azetidine ring imposes significant conformational constraints that influence how the molecule fits into a binding site. nih.govnih.gov

A clear example of stereochemical influence is seen in the development of STAT3 inhibitors. The (R)-enantiomer of azetidine-2-carboxamide derivatives was consistently found to be more potent than the corresponding (S)-enantiomer. acs.org For instance, the (R)-enantiomer 5a had an EMSA IC₅₀ of 0.52 µM, whereas the (S)-enantiomer 5b had an IC₅₀ of 2.22 µM, demonstrating a greater than four-fold difference in potency based solely on the stereocenter at the 2-position of the azetidine ring. acs.org

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool for understanding and predicting the SAR of this compound derivatives. These methods provide insights into molecular properties and interactions that are difficult to probe experimentally.

Fragment-based drug design (FBDD) is a powerful computational strategy for lead discovery and optimization. nih.gov This approach involves identifying low-molecular-weight fragments (typically <250 Da) that bind with low affinity to the target protein. nih.gov These initial fragment hits then serve as starting points for "growing" or linking to create a more potent lead candidate. nih.gov

In the context of this compound, FBDD can be applied by deconstructing known active derivatives into their core fragments, such as the azetidine ring, the carboxamide linker, and various substituent groups. researchgate.net Each fragment can be computationally docked into the binding site of a target protein to evaluate its individual contribution to binding. researchgate.net By identifying fragments that make favorable interactions, novel derivatives can be designed by combining these fragments in new ways. nih.govresearchgate.net This methodology allows for a more efficient exploration of chemical space and can lead to the discovery of novel and potent compounds with improved drug-like properties. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for analyzing the conformational and stereochemical properties of complex organic molecules like this compound derivatives. ekb.eg

Computational methods are frequently employed to calculate the thermodynamic and kinetic parameters that govern a molecule's interaction with its target and its chemical reactivity. ekb.eg These studies can predict the favorability of a binding event or a chemical reaction.

Using high-level theories such as APFD/6-31G(d) and ωB97XD/6-31G(d), researchers can study the potential energy surface for various reaction channels. ekb.eg This allows for the calculation of key thermodynamic parameters, including:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction or binding event to occur. Lower activation energies indicate a more favorable process. ekb.eg

Enthalpy (ΔH): The change in heat content of a system. Exothermic reactions (negative ΔH) are generally more favorable.

Entropy (ΔS): A measure of the disorder or randomness of a system.

Gibbs Free Energy (ΔG): A measure of the spontaneity of a process, combining enthalpy and entropy. A negative ΔG indicates a spontaneous process.

For instance, computational studies can determine that a particular reaction mechanism occurs in a concerted transition state and is endothermic. ekb.eg This information is vital for understanding binding kinetics and the stability of the drug-target complex, thereby guiding the design of more effective this compound-based therapeutic agents.

Advanced Research Applications of S Azetidine 2 Carboxamide in Chemical Biology and Organic Synthesis

Utility as a Non-Proteinogenic Amino Acid in Protein Engineering

(S)-Azetidine-2-carboxylic acid, the precursor to (S)-azetidine-2-carboxamide, serves as a proline analogue, and its incorporation into peptides and proteins can significantly alter their structure and function. Prolyl-tRNA synthetase can recognize and activate azetidine-2-carboxylic acid, leading to its misincorporation at proline codons during protein translation. This substitution of the five-membered proline ring with the smaller four-membered azetidine (B1206935) ring introduces notable conformational changes.

The introduction of an azetidine group can perturb the secondary structure of peptides. For instance, in a tetrapeptide containing three consecutive proline residues, the substitution of one proline with azetidine-2-carboxylic acid leads to the presence of both cis and trans peptide bonds, disrupting the typical all-trans conformation often favored by polyproline sequences. scilit.com This ability to induce specific conformational shifts makes it a valuable tool for protein engineering, allowing for the fine-tuning of protein stability and structure.

Recent research has also explored the use of azetidine-2-carboxylic acid to enhance the immunogenicity of tumors. nih.govwikipedia.org By delivering the compound specifically to cancer cells, researchers can induce the synthesis of mutated, misfolded proteins. nih.gov These aberrant proteins can then be processed and presented by the cancer cells, triggering a more robust anti-tumor immune response. nih.gov

| Property | Effect of Aze Incorporation | Reference |

|---|---|---|

| Flexibility | Increased compared to Pro-containing peptides | nih.gov |

| Ordered Structures (e.g., collagen helix) | Destabilized due to entropic effects and less favorable extended conformation | nih.gov |

| Peptide Bond Conformation | Can perturb normal secondary structure, inducing a mix of cis and trans bonds | scilit.com |

Application in Asymmetric Catalysis

The rigid, chiral structure of the azetidine ring makes it an attractive scaffold for the development of catalysts and ligands for asymmetric synthesis. Much like its five-membered counterpart, proline, which is a cornerstone of organocatalysis, (S)-azetidine-2-carboxylic acid and its derivatives have been explored for their catalytic potential.

Chiral azetidine derivatives are utilized as ligands and organocatalysts in a variety of asymmetric transformations. researchgate.net These catalysts leverage the stereochemically defined four-membered ring to create a chiral environment around a catalytic center, enabling high levels of stereocontrol. The synthesis of C2-symmetric azetidines, for example, has been explored for use as chiral auxiliaries in asymmetric alkylation reactions. nih.gov The constrained ring system of azetidine can impart unique selectivity compared to the more flexible pyrrolidine (B122466) ring of proline-based catalysts. While many studies focus on the carboxylic acid, the corresponding carboxamide can be readily synthesized and used to develop novel chiral ligands and organocatalysts, often featuring hydrogen-bond donating capabilities that can be crucial for substrate activation and stereochemical control.

The azetidine scaffold is also relevant in Michael additions. While direct catalysis by this compound is less documented, the use of azetidine-containing compounds in aza-Michael additions to construct more complex amino acid derivatives is a known synthetic strategy. mdpi.com Furthermore, patent literature suggests the broad utility of (S)-azetidine-2-carboxylic acid in various asymmetric syntheses, including Michael additions and Diels-Alder reactions, underscoring its potential as a versatile chiral catalyst or building block for such catalysts. nih.gov

Building Block in Complex Molecule Synthesis

The strained, polyfunctional nature of this compound makes it a valuable and versatile building block for the synthesis of more complex molecular architectures, particularly those with biological relevance.

Azetidine carboxylic acids are recognized as important scaffolds for developing biologically active heterocyclic compounds. mdpi.comresearcher.life The rigid azetidine ring serves as a conformationally constrained analogue of other amino acids, which can lead to improved binding affinity and selectivity for biological targets.

A notable example is the development of potent and selective small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. Researchers optimized a series of proline-based inhibitors by replacing the proline scaffold with an (R)-azetidine-2-carboxamide core. This modification resulted in a significant boost in potency, yielding analogues with sub-micromolar inhibitory activity against STAT3. mdpi.com The (R)-enantiomer was found to be substantially more potent than the (S)-enantiomer, highlighting the critical role of the scaffold's stereochemistry in biological activity. mdpi.com This work demonstrates the power of the azetidine-2-carboxamide (B111606) scaffold in medicinal chemistry for generating novel therapeutic agents.

| Compound | Core Scaffold | STAT3 Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| 5a | (R)-Azetidine-2-carboxamide | 0.52 µM | mdpi.com |

| 5o | (R)-Azetidine-2-carboxamide | 0.38 µM | mdpi.com |

| 8i | (R)-Azetidine-2-carboxamide | 0.34 µM | mdpi.com |

| 5b | This compound | 2.22 µM | mdpi.com |

Incorporating azetidine-based units into peptides is a powerful strategy for creating novel structures with enhanced properties. The 3-aminoazetidine (3-AAz) subunit, a related derivative, has been introduced as a turn-inducing element to facilitate the efficient synthesis of small cyclic peptides. nih.gov The inclusion of this strained ring in a linear peptide precursor significantly improves the efficiency of macrocyclization. nih.gov

Furthermore, the azetidine ring itself can be a site for late-stage functionalization. After its incorporation into a macrocycle, the nitrogen atom of the azetidine can be selectively modified, allowing for the attachment of various functional groups, such as fluorescent dyes or biotin (B1667282) tags. nih.gov This approach provides a route to complex, functionalized peptide macrocycles with potential applications in drug delivery and molecular imaging. While these studies often use other azetidine derivatives, the fundamental principles are applicable to peptides containing the this compound moiety, offering a handle for creating structurally diverse and functionalized peptidomimetics.

Q & A

Basic: What are the standard methods for synthesizing (S)-Azetidine-2-carboxamide and confirming its structural integrity?

Answer:

The synthesis typically involves multi-step reactions using chiral auxiliaries or enantioselective catalysis. For example, chiral 1-arylethylamine derivatives can serve as starting materials, with reactions under controlled conditions (e.g., hydrogenation, amidation) to preserve stereochemistry . Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR): Specific chemical shifts (e.g., δ 3.5–4.5 ppm for azetidine protons) and coupling constants to verify stereochemistry .

- High-Resolution Mass Spectrometry (HRMS): Matching experimental and theoretical m/z values (e.g., [M+H]⁺ calculated for C₄H₈N₂O₂: 117.0661, observed: 117.0663) .

- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Basic: What solvents are suitable for handling this compound in experimental settings?

Answer:

The compound exhibits solubility in polar solvents due to its zwitterionic nature. Commonly used solvents include:

Avoid non-polar solvents (e.g., hexane) due to poor solubility. Pre-saturate solvents with inert gases to prevent oxidation .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or MS) when characterizing derivatives?

Answer:

Contradictions may arise from impurities, stereochemical ambiguity, or instrument calibration. Mitigation strategies include:

- Cross-validation: Use complementary techniques (e.g., IR + HRMS + X-ray crystallography) .

- Replicate experiments: Repeat synthesis under identical conditions to rule out procedural errors.

- Comparative analysis: Match data with published spectra of structurally analogous compounds (e.g., azetidine-3-carboxylic acid derivatives) .

- Peer consultation: Collaborate with specialists to interpret ambiguous couplings or splitting patterns .

Advanced: What strategies optimize enantioselective synthesis of this compound?

Answer:

Key strategies include:

- Chiral catalysts: Use palladium or ruthenium complexes to induce asymmetry during hydrogenation .

- Protecting groups: Temporarily block reactive sites (e.g., Boc for amines) to direct regioselectivity .

- Reaction optimization: Adjust temperature (-20°C to 25°C), solvent (THF or DMF), and catalyst loading (1–5 mol%) to enhance enantiomeric excess (ee > 95%) .

Basic: How does this compound interact with biological systems in protein synthesis studies?

Answer:

As a proline analog, it incorporates into peptides during translation, disrupting protein folding. Methodological approaches include:

- In vitro translation assays: Monitor misincorporation using radiolabeled (¹⁴C) proline and SDS-PAGE .

- Isotopic labeling: Track metabolic pathways via ¹³C-NMR in cell lysates .

- Enzyme inhibition studies: Measure Ki values for prolyl-tRNA synthetase inhibition using Michaelis-Menten kinetics .

Advanced: How should researchers design experiments to investigate kinetic parameters in enzyme inhibition studies?

Answer:

- Assay design: Use continuous spectrophotometric methods (e.g., NADH depletion at 340 nm) to monitor enzyme activity in real-time .

- Variable substrate concentrations: Test 5–10 substrate levels (0.5× to 5× Km) to calculate IC₅₀ and inhibition type (competitive/non-competitive) .

- Data modeling: Fit data to Lineweaver-Burk or Cheng-Prusoff equations using software like GraphPad Prism .

- Controls: Include positive (known inhibitors) and negative (solvent-only) controls to validate results .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods for weighing and reactions to prevent inhalation of fine particles .

- Waste disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced: How can computational modeling aid in predicting the bioactivity of this compound derivatives?

Answer:

- Docking simulations: Use AutoDock Vina to predict binding affinities to target proteins (e.g., prolyl hydroxylases) .

- QSAR models: Corolate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to prioritize derivatives .

- MD simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.